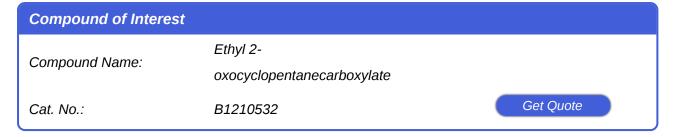


IUPAC name and synonyms for Ethyl 2oxocyclopentanecarboxylate

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An In-depth Technical Guide to **Ethyl 2-Oxocyclopentanecarboxylate** for Researchers and Drug Development Professionals

Introduction

Ethyl 2-oxocyclopentanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, combining a ketone and an ester functional group on a five-membered ring, allow for a wide range of chemical transformations. This makes it an important intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for professionals in research and drug development.

Nomenclature and Identification

- IUPAC Name: ethyl 2-oxocyclopentane-1-carboxylate[1][2][3]
- CAS Number: 611-10-9[1][4][5][6][7]
- Molecular Formula: C₈H₁₂O₃[1][2][4][8][9]
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common ones include 2-Carbethoxycyclopentanone, 2-



Ethoxycarbonylcyclopentanone, Cyclopentanone-2-carboxylic acid ethyl ester, and Ethyl cyclopentanone-2-carboxylate.[1][5][6][8][9][10]

Physicochemical Properties

The physical and chemical properties of **Ethyl 2-oxocyclopentanecarboxylate** are summarized in the table below, providing key data for experimental design and implementation.

Property	Value	References
Molecular Weight	156.18 g/mol	[1][4][7][8][11]
Appearance	Clear colorless to pale yellow liquid	[1][3][4][8][12]
Boiling Point	102-104 °C at 11 mmHg221 °C at 760 mmHg	[4][11][12][13][14]
Density	1.054 g/mL at 25 °C	[4][11][12][14]
Refractive Index (n20/D)	1.452	[4][11][12][13][14]
Flash Point	77 °C (170.6 °F) - closed cup	[4][12][13]
Water Solubility	Insoluble	[3][12]
pKa (Predicted)	12.02 ± 0.20	[3][12]

Experimental Protocols Synthesis of Ethyl 2-oxocyclopentanecarboxylate

A common and efficient method for the synthesis of **Ethyl 2-oxocyclopentanecarboxylate** is the Dieckmann condensation, which is an intramolecular cyclization of a diethyl adipate. A detailed protocol using sodium ethoxide is described below.[4]

Materials:

- Diethyl acetonedicarboxylate (or Diethyl adipate)
- Sodium ethoxide (98%)



- Toluene
- 30% Hydrochloric acid
- Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

- In a flask equipped for reflux, place 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl acetonedicarboxylate.[4]
- Heat the mixture under reflux. The progress of the reaction should be monitored using gas chromatography until the content of the starting material is less than 1%.[4]
- Once the reaction is complete, remove the generated ethanol by distillation.[4]
- Cool the reaction mixture to 30 °C.[4]
- Neutralize the mixture with 30% hydrochloric acid.[4]
- Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.[4]
- Dry the organic phase over an anhydrous drying agent.
- Filter to remove the drying agent and concentrate the organic phase.
- Purify the product by vacuum distillation, collecting the fraction at 83-88 °C/5 mmHg. This procedure typically yields the product with a purity of 98% and a yield of 82%.[4]

Alkylation: Michael Reaction with Methyl Vinyl Ketone (MVK)

Ethyl 2-oxocyclopentanecarboxylate can undergo Michael addition, a key carbon-carbon bond-forming reaction. An example is the reaction with methyl vinyl ketone (MVK).[15]

Materials:



- Ethyl 2-oxocyclopentanecarboxylate
- Methyl vinyl ketone (MVK)
- Iron(III) chloride hexahydrate (catalyst)

Procedure:

- In a wide-necked reaction flask, mix **Ethyl 2-oxocyclopentanecarboxylate** with a slight excess (1.1 equivalents) of methyl vinyl ketone. Note: MVK is a hazardous and toxic material and all operations must be performed in a fume hood.[15]
- Add a catalytic amount of Iron(III) chloride hexahydrate.
- The reaction is slightly exothermic; use a water cooling bath to prevent the volatile MVK from evaporating.[15]
- Stir the resulting mixture for 12 hours at room temperature.[15]
- After the reaction period, remove all volatile materials under reduced pressure at room temperature for 3 hours with continued stirring.[15]
- Equip the flask for vacuum distillation and distill the product under high vacuum. The boiling point of the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is 130°C at 1 mmHg.[15]
- Collect the distillate in a single receiver flask to obtain the pure product.[15]

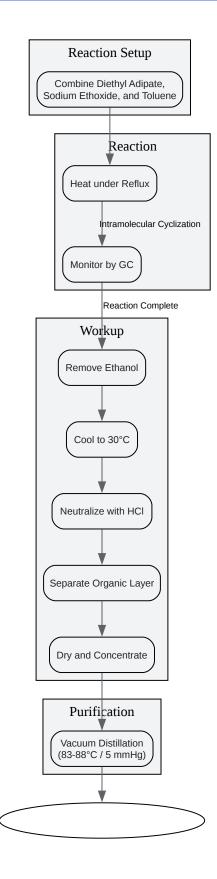
Applications in Synthesis

Ethyl 2-oxocyclopentanecarboxylate is a valuable precursor for a variety of more complex molecules. It is utilized in the synthesis of pharmaceuticals such as Loxoprofen, a non-steroidal anti-inflammatory drug.[3] It also serves as an intermediate in the synthesis of natural products like tanikolide and spiro compounds like (±)-cis,cis-spiro[4.4]nonane-1,6-diol.[11][12] Its reactivity also extends to phase-transfer benzylation reactions and catalyzed oxidation of alcohols.[12][14]

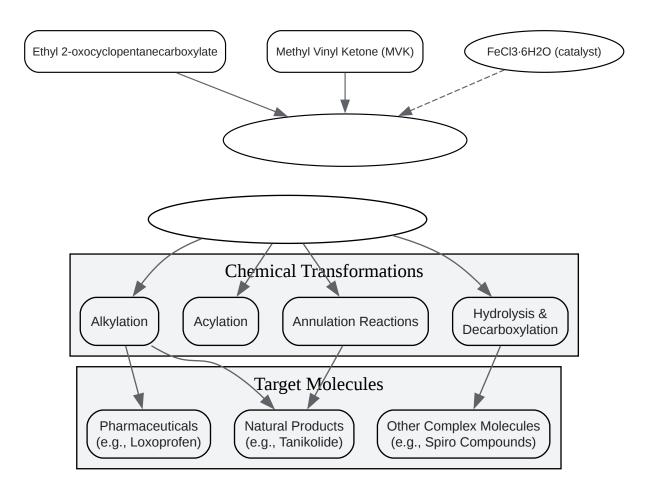


Visualizations Synthesis Workflow









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